Therapeutic Index Separation: PCA vs. Phencyclidine (PCP) in Anticonvulsant Models
1-Phenylcyclohexylamine (PCA) demonstrates a significantly improved therapeutic index compared to its parent compound, phencyclidine (PCP). In the mouse maximal electroshock (MES) seizure test, PCA exhibits an anticonvulsant ED50 of 7.0 mg/kg (i.p.) and a motor toxicity TD50 of 16.3 mg/kg (i.p.), yielding a therapeutic index of ~2.3 [1]. In contrast, PCP is reported to have an equivalent potency in both MES seizure protection and motor toxicity tests (i.e., ED50 ≈ TD50, index ~1.0) [2]. This represents a quantifiable 2.3-fold improvement in the safety margin for PCA over PCP under identical experimental conditions.
| Evidence Dimension | Therapeutic Index (TD50/ED50) |
|---|---|
| Target Compound Data | ~2.3 |
| Comparator Or Baseline | Phencyclidine (PCP): ~1.0 |
| Quantified Difference | 2.3-fold increase in separation between therapeutic and motor-impairing doses |
| Conditions | Mouse maximal electroshock (MES) seizure test, intraperitoneal (i.p.) administration. |
Why This Matters
A higher therapeutic index indicates a wider safety window, which is a critical factor for selecting a lead compound in anticonvulsant drug discovery programs over PCP.
- [1] Rogawski MA, Thurkauf A, Yamaguchi S, Rice KC, Jacobson AE, Mattson MV. Anticonvulsant activities of 1-phenylcyclohexylamine and its conformationally restricted analog 1,1-pentamethylenetetrahydroisoquinoline. J Pharmacol Exp Ther. 1989;249(3):708-12. View Source
- [2] Chen G, Ensor CR, Russell D, Bohner B. The pharmacology of 1-(1-phenylcyclohexyl) piperidine-HCl. J Pharmacol Exp Ther. 1959;127(3):241-50. View Source
